
(S)-amisulpride
説明
(S)-Amisulpride is a potent D2 and D3 receptor antagonist, also acting as a potent antagonist at the 5-HT7 receptor.
生物活性
(S)-Amisulpride is a substituted benzamide that functions primarily as an atypical antipsychotic. It is notable for its unique pharmacological profile, which allows it to selectively modulate dopamine receptor activity, particularly the D2 and D3 receptors. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.
This compound exhibits a dual mechanism depending on the dosage:
- Low doses (up to 300 mg/day) : It acts as a presynaptic dopamine receptor antagonist, enhancing dopaminergic transmission. This property makes it particularly effective in treating negative symptoms of schizophrenia.
- High doses (above 300 mg/day) : It functions as a postsynaptic antagonist, reducing dopaminergic activity, which can help manage positive symptoms.
This dose-dependent modulation is distinct from typical antipsychotics, which generally do not differentiate between these pathways. The selective affinity for D2 and D3 receptors allows amisulpride to mitigate extrapyramidal side effects more effectively than conventional antipsychotics .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound, suggesting its potential for repurposing in treating inflammatory conditions. For instance, amisulpride has been shown to:
- Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .
- Inhibit monocyte chemoattractant proteins (MCP-1) and other chemokines (CCL5, CCL20) in synovial fibroblasts stimulated by TNF .
These findings indicate that amisulpride may have broader applications beyond psychiatric disorders, particularly in conditions characterized by chronic inflammation.
Clinical Efficacy in Schizophrenia
This compound has been extensively studied for its efficacy in treating schizophrenia. A meta-analysis of clinical trials revealed:
- Effectiveness : Amisulpride was found to be significantly more effective than placebo and comparable to typical antipsychotics for managing both positive and negative symptoms .
- Safety Profile : It demonstrated a lower incidence of extrapyramidal symptoms and required less use of antiparkinsonian medications compared to traditional antipsychotics .
Table 1: Summary of Clinical Findings on this compound
Study Type | Sample Size | Positive Symptoms Improvement | Negative Symptoms Improvement | Side Effects |
---|---|---|---|---|
Randomized Trials | 2443 | Significant | Significant | Lower than typical antipsychotics |
Case Studies | Various | Variable | Variable | Rare adverse reactions reported |
Case Studies
Several case studies have documented both the therapeutic benefits and potential adverse effects associated with this compound:
- Case of Induced Mania : An 18-year-old male with schizophrenia developed manic symptoms after eight months on amisulpride. The symptoms subsided upon dosage adjustment . This highlights the need for careful monitoring during treatment.
- Adverse Cardiac Effects : A 26-year-old patient experienced asymptomatic bradycardia and elevated myocardial enzymes while on amisulpride. After dosage reduction, these parameters normalized, suggesting that cardiac monitoring may be necessary during treatment .
- Efficacy in Negative Symptoms : In patients with predominantly negative symptoms, amisulpride showed significant improvement compared to placebo, emphasizing its role in this specific area .
科学的研究の応用
Antipsychotic Efficacy in Schizophrenia
Mechanism of Action
(S)-amisulpride exhibits a preferential affinity for dopamine D2 and D3 receptors, particularly in limbic regions, which are crucial for mood regulation and cognitive functions. At lower doses, it enhances dopamine transmission by blocking presynaptic receptors, while at higher doses, it antagonizes postsynaptic receptors, reducing dopamine activity .
Clinical Effectiveness
Research indicates that this compound is effective in managing both positive and negative symptoms of schizophrenia. A meta-analysis demonstrated that it significantly outperforms placebo and shows comparable efficacy to other atypical antipsychotics like risperidone and olanzapine . Specific studies have reported that dosages ranging from 50-300 mg/day are particularly beneficial for patients presenting predominantly negative symptoms .
Study | Dosage | Efficacy | Comparison |
---|---|---|---|
Study 1 | 50-300 mg/day | More effective than placebo | Compared to haloperidol |
Study 2 | 200-1200 mg/day | Comparable to risperidone/olanzapine | Effective for positive symptoms |
Repurposing for Inflammatory Diseases
Recent studies have explored the potential of this compound in treating conditions beyond psychiatric disorders, particularly inflammatory diseases such as rheumatoid arthritis. Research indicated that amisulpride reduced the inflammatory potential of synovial fibroblasts in human TNF-transgenic models without engaging its known dopamine receptor targets .
Mechanistic Insights
The drug's action appears to involve novel pathways affecting fibroblast activation and inflammatory responses, suggesting a mechanism independent of traditional neurotransmitter systems. This opens avenues for developing new therapeutic strategies targeting fibroblast-related pathologies .
Management of Withdrawal Symptoms
Case studies highlight the role of this compound in managing withdrawal symptoms from other antipsychotics. One reported case involved a patient experiencing severe akathisia following amisulpride tapering, which was successfully managed by switching to aripiprazole combined with propranolol . This underscores the importance of careful monitoring and gradual tapering when discontinuing this compound to mitigate withdrawal effects.
Safety Profile and Side Effects
This compound is generally well-tolerated compared to conventional antipsychotics. It has a lower incidence of extrapyramidal symptoms, which are common with older antipsychotic medications. However, it can lead to hyperprolactinemia, necessitating monitoring of prolactin levels during treatment .
Adverse Effect | Incidence | Management Strategies |
---|---|---|
Hyperprolactinemia | Common | Monitor prolactin levels |
Extrapyramidal Symptoms | Lower than haloperidol | Adjust dosage or switch medications |
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of (S)-amisulpride, and how are they assessed experimentally?
this compound acts as a potent dopamine D2/D3 receptor antagonist and a 5-HT7 receptor antagonist. Receptor affinity is typically evaluated using in vitro radioligand binding assays with tritiated ligands (e.g., [³H]spiperone for D2/D3 receptors and [³H]LSD for 5-HT7 receptors). Competitive binding curves and dissociation constants (Ki) are calculated to quantify potency. Functional antagonism is confirmed via cAMP accumulation assays or electrophysiological studies in transfected cell lines .
Q. What standardized outcome measures are used to evaluate this compound’s efficacy in schizophrenia trials?
The Brief Psychiatric Rating Scale (BPRS) is widely used to assess global symptom reduction, while the Positive and Negative Syndrome Scale (PANSS) quantifies specific symptom domains. For negative symptoms, the Scale for the Assessment of Negative Symptoms (SANS) or the Negative Symptom Assessment-16 (NSA-16) is employed. Studies should predefine primary endpoints and adhere to CONSORT guidelines for reporting .
Q. How are dosing regimens optimized for this compound in clinical trials?
Acute schizophrenia trials typically use 400–800 mg/day, whereas low doses (50–300 mg/day) target persistent negative symptoms. Dose selection should account for receptor occupancy (via PET imaging) and tolerability (e.g., prolactin monitoring). Titration protocols must align with EMA/FDA guidelines for antipsychotics .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy for negative symptoms be resolved?
Discrepancies arise from heterogeneous patient populations (e.g., acute vs. chronic symptoms) and methodological differences. Advanced approaches include:
- Stratifying participants by primary vs. secondary negative symptoms (e.g., excluding patients with dominant positive symptoms).
- Using longitudinal designs with repeated measures to capture symptom trajectories.
- Applying mixed-effects models to adjust for baseline severity and confounding variables .
Q. What methodological considerations are critical for meta-analyses comparing this compound with other atypical antipsychotics?
Key steps include:
- Pooling data from trials with similar designs (e.g., double-blind RCTs) and outcome measures.
- Addressing publication bias via funnel plots and Egger’s regression.
- Applying random-effects models (DerSimonian-Laird) to account for heterogeneity.
- Sensitivity analyses to exclude industry-sponsored studies or outliers (e.g., high-dose comparators) .
Q. How should researchers design studies to assess long-term metabolic effects of this compound?
- Use matched cohorts to compare weight gain, glucose, and lipid profiles against risperidone/olanzapine.
- Incorporate quarterly metabolic monitoring (e.g., HbA1c, BMI) over ≥12 months.
- Adjust for confounding factors (e.g., diet, concurrent medications) using multivariate regression .
Q. What strategies mitigate bias in industry-sponsored trials of this compound?
- Independent data stewardship: Ensure third-party oversight of data collection/analysis.
- Pre-registration of protocols (ClinicalTrials.gov ) with explicit endpoints.
- Transparent reporting of adverse events, including prolactin elevation and extrapyramidal symptoms .
Q. Data Analysis and Interpretation
Q. How can functional neuroimaging clarify this compound’s mechanism in treatment-resistant depression?
- Combine fMRI with D2/3 receptor occupancy studies to map correlations between target engagement and symptom improvement.
- Use PET ligands (e.g., [¹¹C]raclopride) to quantify striatal dopamine blockade and its relationship to clinical response .
Q. What statistical methods address missing data in longitudinal this compound trials?
- Implement multiple imputation (MI) for non-random missingness.
- Apply mixed-model repeated measures (MMRM) to handle attrition bias.
- Conduct intention-to-treat (ITT) and per-protocol analyses for robustness .
Q. Experimental Design and Reproducibility
Q. How to ensure reproducibility in preclinical studies of this compound’s antidepressant effects?
- Standardize animal models (e.g., chronic unpredictable mild stress in rodents).
- Blind experimenters to treatment groups and randomize cage placements.
- Report negative results and raw data in public repositories (e.g., OSF) .
Q. What ethical frameworks guide this compound trials in vulnerable populations (e.g., adolescents)?
- Obtain informed assent/consent with age-appropriate documentation.
- Monitor suicidality and extrapyramidal symptoms via validated scales (e.g., SAS, BARS).
- Include data safety monitoring boards (DSMBs) for interim analyses .
特性
IUPAC Name |
4-amino-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316207 | |
Record name | S-(-)-Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-92-8 | |
Record name | S-(-)-Amisulpride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71675-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amisulpride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(-)-Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESAMISULPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES3TWM82E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。